![molecular formula C9H16N4O4 B12508510 Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is a compound that belongs to the class of azido-protected amino acid derivatives. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. It is commonly used in organic synthesis and peptide chemistry due to its reactivity and stability under various conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Azidation: The protected amino acid is then subjected to azidation using sodium azide in a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Major Products Formed
Amine Derivatives: Formed by reduction of the azido group.
Free Amino Acids: Formed by deprotection of the Boc group.
Applications De Recherche Scientifique
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Click Chemistry: The azido group allows for click chemistry reactions, which are used in bioconjugation and labeling studies.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of functionalized materials for various applications
Mécanisme D'action
The mechanism of action of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Boc Group: The Boc group protects the amino functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Methyl Ester: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Comparaison Avec Des Composés Similaires
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate can be compared with other similar compounds:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a hydroxyl group instead of an azido group and is used in different synthetic applications.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has an ethanolamine moiety and is used as a protecting group in organic synthesis.
(2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid: This compound is a valine derivative and is used in peptide synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propriétés
Formule moléculaire |
C9H16N4O4 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
methyl (2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m0/s1 |
Clé InChI |
MBHFAIHTQFEOMY-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


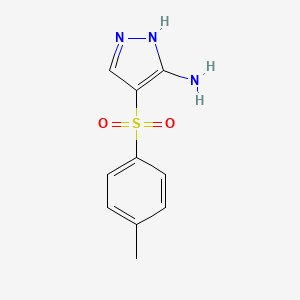

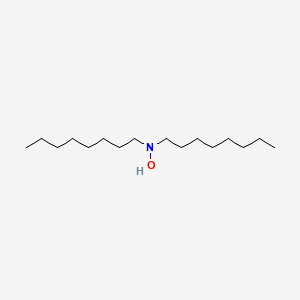

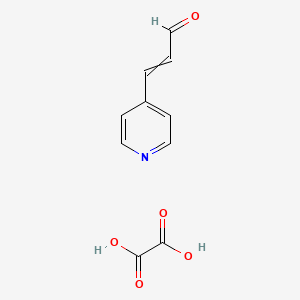

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)


![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
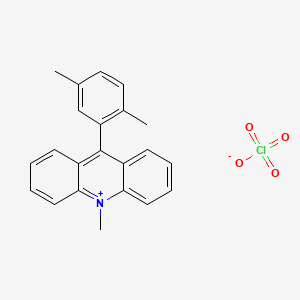
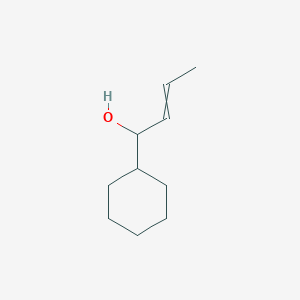

![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
